
Boc-Lys-OMe.HCl
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Overview
Description
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as Boc-Lys-OMe.HCl, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl group is a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.
Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.
Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield Boc-Lys-OMe.HCl.
Industrial Production Methods
Industrial production methods for N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the ε-amino group for further functionalization.
Key Reagents and Conditions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | 20–25°C, 1–2 hours in dichloromethane | H-Lys-OMe·HCl | >95% | |
HCl/dioxane | 0°C to RT, 30 minutes | Free lysine methyl ester | 90–98% |
Mechanistic Insight :
-
TFA cleaves the Boc group via protonation of the carbamate oxygen, releasing CO₂ and forming a tert-butyl cation, which is scavenged by water .
-
HCl in dioxane provides milder deprotection, preserving acid-sensitive functional groups .
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed under basic conditions to generate a carboxylic acid, enabling peptide elongation or conjugation.
Reaction Parameters
Base | Solvent | Temperature | Time | Product | Yield | Source |
---|---|---|---|---|---|---|
NaOH (1M) | H₂O/THF (3:1) | 25°C | 4 h | Nε-Boc-L-lysine | 85% | |
LiOH | MeOH/H₂O | 0°C | 2 h | Nε-Boc-L-lysine | 92% |
Notes :
-
LiOH in methanol/water avoids racemization, critical for chiral integrity in peptide synthesis .
-
Hydrolysis rates are pH-dependent, with optimal yields at pH 10–12 .
Peptide Bond Formation
The deprotected amino group participates in nucleophilic acyl substitution with activated carboxyl groups.
Representative Coupling Protocols
Activating Agent | Base | Solvent | Product Example | Yield | Source |
---|---|---|---|---|---|
EDCI/HOBt | DIPEA | DMF | Boc-Lys(Boc)-Gly-OMe | 83% | |
HATU | NMM | DCM | Boc-Lys(Boc)-Phe-OH | 89% |
Case Study :
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with DIPEA (N,N-diisopropylethylamine) achieved 83% yield in forming a lysine-glycine dipeptide .
-
Racemization is minimized at 0°C using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
Thiol-Michael Addition
The ε-amino group, after Boc deprotection, reacts with maleimides for site-specific bioconjugation.
Experimental Data
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Benzylmaleimide | Triethylamine, DMF, 37°C, 16 h | Lysine-maleimide adduct | 93% |
Application :
-
This reaction enables covalent attachment of peptides to polymers or proteins, widely used in drug-delivery systems .
Side-Chain Functionalization
The ε-amino group can be modified post-deprotection for advanced applications.
Selected Modifications
Reaction Type | Reagent | Product | Yield | Source |
---|---|---|---|---|
Acylation | Acetic anhydride | Nε-Acetyl-L-lysine methyl ester | 78% | |
Sulfonylation | Tosyl chloride | Nε-Tosyl-L-lysine methyl ester | 85% |
Industrial Relevance :
-
Tosylation introduces a leaving group for nucleophilic substitution, facilitating cross-coupling in polymer chemistry .
Stability Under Diverse Conditions
Comparative Reactivity with Analogues
Compound | Boc Deprotection Rate (TFA) | Ester Hydrolysis Rate (NaOH) |
---|---|---|
Boc-Lys-OMe·HCl | 1.0 (reference) | 1.0 (reference) |
Fmoc-Lys-OMe·HCl | 2.5 (slower) | 0.8 |
Z-Lys-OMe·HCl | 0.3 (faster) | 1.2 |
Scientific Research Applications
Boc-Lys-OMe.HCl, also known as N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, is a chemically modified form of the amino acid lysine, valuable in scientific research, particularly in proteomics and peptide synthesis . It serves as a building block in the creation of peptides, offering protection against unwanted reactions during the assembly process .
Scientific Research Applications
Peptide Synthesis
this compound is primarily utilized in solution phase peptide synthesis . The compound has protective groups, such as the tert-butoxycarbonyl group, that prevent the amino group on lysine from reacting during peptide chain assembly . The methyl ester modifies the carboxyl group at the other end of the lysine, also preventing undesired reactions . The hydrochloride salt enhances the compound’s solubility in certain solvents, improving manageability in laboratory applications . In peptide synthesis, this compound enables the sequential addition of amino acids without interference from reactive side groups, facilitating the stepwise construction of peptides. Once the synthesis is complete, the protective groups can be removed under specific conditions to yield the desired peptide .
Use in Studying Opioid Peptides
this compound can be used in the synthesis of peptides for studying opioid receptors. For example, it is used in synthesizing analogs of the peptide morphiceptin to improve opioid activity profiles . It has also been used in the creation of tetrapeptide sequences .
Synthesis of Poly(L-lysine) Dendron
this compound is also a precursor in creating poly(L-lysine) dendrons. Researchers synthesized poly(L-lysine) dendrons using Boc-Lys(Boc)-OH, which involved removing tert-butoxycarbonyl groups and subsequent reactions to build the dendron structure .
Data and Properties
Some properties of H-Lys(Boc)-OMe.HCl include :
- Molar Refractivity: 75.27
- TPSA: 90.65 Ų
- GI absorption: High
- BBB permeant: No
- Log Po/w (iLOGP): 0.0
- Log Po/w (XLOGP3) : 1.82
Market Outlook
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group of lysine during peptide synthesis, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds and the assembly of complex peptide chains .
Comparison with Similar Compounds
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lysine methyl ester hydrochloride
- Nε-Boc-L-lysine methyl ester hydrochloride
Uniqueness
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protective group (tert-butoxycarbonyl) and its application in peptide synthesis. This protective group is stable under basic conditions, making it suitable for use in solid-phase peptide synthesis where other protective groups might be unstable .
Properties
Molecular Formula |
C12H25ClN2O4 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |
InChI Key |
NNUQENKCQXPGJG-SBSPUUFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Origin of Product |
United States |
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